Methyl 4-methoxyacetoacetate
Overview
Description
Methyl 4-methoxyacetoacetate is a valuable synthetic intermediate in organic chemistry. It serves as a building block for the synthesis of more complex organic molecules. Compounds with acetoacetate moieties, such as this one, are particularly valuable in medicinal chemistry and other fields where specific functional groups are required . This compound is a colorless transparent liquid with a fragrant aroma, miscible with ethanol and ether, and slightly soluble in water .
Mechanism of Action
- Methyl 4-methoxyacetoacetate (C6H10O4) is often used as a synthetic intermediate in organic chemistry . It serves as a building block for more complex organic molecules.
- Its interaction occurs during synthetic processes, where it acts as a precursor for various compounds. For example, it can be involved in the synthesis of dihydropyrimidine derivatives via one-pot three-component Biginelli cyclocondensation .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Methyl 4-methoxyacetoacetate has been used in the generation of a small focused library of diversely functionalized dihydropyrimidine derivatives via one-pot three-component Biginelli cyclocondensation of β-ketoesters, aldehydes, and (thio)ureas
Cellular Effects
Compounds with acetoacetate moieties, like this one, are valuable in medicinal chemistry and other fields where specific functional groups are required .
Molecular Mechanism
It is known that it can be synthesized by the condensation reaction of Methyl 4-chloro-3-oxo-butanoate and Methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-methoxyacetoacetate can be synthesized from 4-chloroacetoacetic acid methyl ester via a substitution reaction with methanol in the presence of sodium hydride and potassium methoxide. The reaction yields organic salts, which are then acidified and decolorized to obtain the final product . Another method involves the use of a continuous tubular reactor, where the reaction time is 5-30 minutes, the solvent is one or more of methanol, acetonitrile, tetrahydrofuran, dioxane, and N,N-dimethylformamide, and the reaction temperature is 60-120°C .
Industrial Production Methods: In industrial settings, the preparation of this compound involves adding tetrahydrofuran into a reaction kettle, introducing inert gas, and setting the internal temperature to 15-25°C. Industrial sodium hydride and a metal alkaline compound are added under stirring, followed by the addition of tetrahydrofuran. The mixed liquid of methanol and methyl-4-chloroacetoacetate is added dropwise at a temperature below 20°C, and the reaction continues for 4-6 hours. The temperature is then raised to 20-25°C for an additional 4-15 hours. After the reaction is complete, the system temperature is reduced to 6-10°C, and hydrochloric acid solution is added to adjust the pH to 5-7. The product is obtained through wiped-film molecular distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxyacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methoxy group.
Condensation Reactions: It participates in Biginelli cyclocondensation to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophiles: Sodium hydride, potassium methoxide.
Solvents: Methanol, tetrahydrofuran, acetonitrile, dioxane, N,N-dimethylformamide.
Conditions: Reaction temperatures range from 15°C to 120°C, depending on the specific reaction
Major Products:
Dihydropyrimidine Derivatives: Formed via Biginelli cyclocondensation.
Scientific Research Applications
Methyl 4-methoxyacetoacetate is widely used in scientific research, particularly in the following areas:
Chemistry: As a synthetic intermediate for the preparation of complex organic molecules.
Biology: In the synthesis of biologically active compounds.
Industry: Employed in the production of various chemical products and intermediates.
Comparison with Similar Compounds
- Methyl acetoacetate
- Ethyl acetoacetate
- Methyl 4-chloroacetoacetate
- Butanoic acid, 4-methoxy-3-oxo-, methyl ester
Comparison: Methyl 4-methoxyacetoacetate is unique due to its methoxy group, which provides distinct reactivity compared to other acetoacetate derivatives. This uniqueness makes it valuable in specific synthetic applications where the methoxy group is required .
Properties
IUPAC Name |
methyl 4-methoxy-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPKJFJAVDUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068273 | |
Record name | Methyl 4-methoxyacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-15-4 | |
Record name | Methyl 4-methoxyacetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4-methoxy-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 4-methoxyacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methoxy-3-oxobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4-methoxyacetoacetate so useful in synthesis, particularly for natural flavor compounds?
A: this compound is a β-keto ester, which means it has a ketone and an ester group separated by one carbon. This structure makes it susceptible to alkylation reactions at the carbon flanked by both groups, allowing for the introduction of various substituents. [, ] This versatility is exemplified in its use for synthesizing cyclic α-diones, a class of compounds found in natural flavors. For example, it serves as a precursor to corylone, a key flavor ingredient. [, ] Researchers have successfully alkylated this compound with α-chloro-ketones, followed by cyclization, hydrolysis, and decarboxylation, to achieve this synthesis. [, ]
Q2: Can you provide a specific example where this compound enables access to complex structures?
A: Absolutely! Researchers have leveraged this compound in the synthesis of phaseolinic acids, a group of natural products. [] They utilized the zinc carbenoid-mediated tandem chain extension-aldol reaction to generate hemiacetals from this compound, followed by a ceric ammonium nitrate-mediated oxidative cleavage to yield the desired phaseolinic acid structures. [] This example showcases the compound's utility in accessing complex molecules via multi-step synthesis.
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